molecular formula C15H20N2O5S B6974375 2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid

2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid

Cat. No.: B6974375
M. Wt: 340.4 g/mol
InChI Key: HVIWHVCJPGHTOS-UHFFFAOYSA-N
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Description

2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid is a complex organic compound that features a piperidine ring, a benzoic acid moiety, and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The methylsulfamoyl group is introduced via sulfonation reactions, and the benzoic acid moiety is attached through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlling the temperature and solvent to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid involves its interaction with specific molecular targets. The piperidine ring and benzoic acid moiety can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The methylsulfamoyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine alkaloids share the piperidine ring structure.

    Benzoic acid derivatives: Compounds like salicylic acid and acetylsalicylic acid share the benzoic acid moiety.

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonyl group.

Uniqueness

2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-[2-(methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-16-23(21,22)10-14(18)17-8-6-11(7-9-17)12-4-2-3-5-13(12)15(19)20/h2-5,11,16H,6-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIWHVCJPGHTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC(=O)N1CCC(CC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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